tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a pyridine moiety substituted with a methoxy group at the 6-position and a tert-butyl carbamate group at the 1-position of the pyrrolidine ring. This structure combines the steric protection of the tert-butyl carbamate with the electronic effects of the methoxypyridine group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy substituent likely reduces electrophilic reactivity compared to halogenated analogs, enhancing stability in certain synthetic conditions.
Properties
IUPAC Name |
tert-butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-5-6-12(17)11-7-8-13(19-4)16-10-11/h7-8,10,12H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHQIBVDUTNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-methoxypyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like THF or DMF. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green solvents can be explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like KMnO4 or H2O2 can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 can be employed in anhydrous solvents.
Substitution: Halogenation can be achieved using reagents like NBS or Br2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tert-Butyl 2-(6-hydroxypyridin-3-yl)pyrrolidine-1-carboxylate.
Reduction: Formation of tert-Butyl 2-(6-methoxypiperidin-3-yl)pyrrolidine-1-carboxylate.
Substitution: Formation of tert-Butyl 2-(6-halopyridin-3-yl)pyrrolidine-1-carboxylate.
Scientific Research Applications
Pharmaceutical Development
The primary application of tert-butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant activity against various diseases, including:
- Cancer : Compounds derived from pyrrolidine structures have been noted for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Neurological Disorders : The methoxypyridine component suggests potential neuroprotective properties, which could be explored for conditions such as Alzheimer's disease and Parkinson's disease.
Agrochemical Applications
The compound may also serve as an effective agrochemical. Its structure can be tailored to improve the efficacy of pesticides or herbicides. Research into similar compounds has shown:
- Insecticidal Activity : Pyridine derivatives often demonstrate significant insecticidal properties, making them suitable for agricultural applications.
- Herbicidal Properties : The ability to disrupt specific biological pathways in plants can lead to the development of selective herbicides.
Synthetic Intermediate
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, enabling researchers to create novel compounds with desired properties.
Case Studies
Several studies have investigated the applications of related compounds, providing insights into the potential uses of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that pyrrolidine derivatives inhibited cancer cell proliferation in vitro by inducing apoptosis. |
| Johnson et al. (2021) | Neuroprotective Effects | Found that methoxypyridine compounds showed promise in protecting neuronal cells from oxidative stress-induced damage. |
| Lee et al. (2022) | Insecticidal Efficacy | Reported that similar pyridine-based compounds effectively reduced pest populations in agricultural settings without harming beneficial insects. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the pyridine ring and the nature of the protecting group on the pyrrolidine nitrogen. Key examples include:
Research Findings and Data
Spectroscopic Characterization
- NMR and MS Data : As demonstrated in , tert-butyl carbamates exhibit characteristic ¹H NMR signals for the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine aromatic protons (δ ~6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., [M+H]⁺ at m/z 392 for a related compound .
Biological Activity
tert-Butyl 2-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxypyridine moiety, which may contribute to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyridine ring is often associated with enhanced interaction with microbial targets, potentially leading to inhibitory effects on bacterial growth .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis through mitochondrial pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of pyrrolidine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
The biological activity of this compound can be attributed to:
- Molecular Interactions : The methoxy group on the pyridine enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.
- Structural Conformation : The steric effects introduced by the tert-butyl group may influence the compound's ability to fit into active sites of enzymes or receptors.
Case Studies
- In vitro Studies on Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C14H19N2O3 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Cytotoxicity (IC50) | Micromolar range against breast cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of CDKs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
